5-bromo-N-quinolin-6-ylthiophene-3-carboxamide
Description
5-bromo-N-quinolin-6-ylthiophene-3-carboxamide: is a heterocyclic compound that combines a quinoline moiety with a thiophene ring. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of both quinoline and thiophene rings in its structure imparts unique chemical and biological properties.
Properties
IUPAC Name |
5-bromo-N-quinolin-6-ylthiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrN2OS/c15-13-7-10(8-19-13)14(18)17-11-3-4-12-9(6-11)2-1-5-16-12/h1-8H,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDBHYDUXWOTXAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)NC(=O)C3=CSC(=C3)Br)N=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-quinolin-6-ylthiophene-3-carboxamide typically involves the following steps:
Bromination of Quinoline: The quinoline ring is brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the desired position.
Formation of Thiophene Ring: The thiophene ring is synthesized through various methods such as the Gewald reaction, Paal-Knorr synthesis, or the Fiesselmann thiophene synthesis.
Amidation: The final step involves the coupling of the brominated quinoline with the thiophene ring through an amidation reaction, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and amidation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinoline ring, potentially converting it to a dihydroquinoline derivative.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline-thiophene derivatives.
Scientific Research Applications
Chemistry
In chemistry, 5-bromo-N-quinolin-6-ylthiophene-3-carboxamide is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has shown promise in the development of new drugs. Its ability to interact with biological targets makes it a candidate for further investigation in drug discovery and development.
Medicine
In medicine, this compound is being studied for its potential therapeutic effects. It has shown activity against certain cancer cell lines and may be developed into an anticancer agent.
Industry
Industrially, this compound can be used in the development of new materials, such as organic semiconductors and light-emitting diodes (OLEDs)
Mechanism of Action
The mechanism of action of 5-bromo-N-quinolin-6-ylthiophene-3-carboxamide involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death. The thiophene ring can interact with various enzymes, inhibiting their activity and affecting cellular processes. These interactions make it a potential candidate for anticancer therapy.
Comparison with Similar Compounds
Similar Compounds
5-bromoquinoline: Lacks the thiophene ring, making it less versatile in terms of chemical reactivity.
N-quinolin-6-ylthiophene-3-carboxamide: Lacks the bromine atom, which reduces its potential for substitution reactions.
5-bromo-N-phenylthiophene-3-carboxamide: Contains a phenyl ring instead of a quinoline ring, altering its biological activity.
Uniqueness
5-bromo-N-quinolin-6-ylthiophene-3-carboxamide is unique due to the presence of both the bromine atom and the quinoline-thiophene structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
